

Spectroscopic Characterization of 3,4-Dimethyl-2-pentylfuran: A Predictive Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentylfuran

CAS No.: 71041-47-9

Cat. No.: B129832

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Introduction

3,4-Dimethyl-2-pentylfuran is a substituted furan derivative with potential applications in flavor and fragrance chemistry, as well as a building block in organic synthesis. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous structural elucidation of such organic molecules.

This technical guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy data for **3,4-Dimethyl-2-pentylfuran**. As experimental spectra for this specific compound are not readily available in public databases at the time of this writing, this guide leverages established principles of spectroscopic interpretation and data from analogous substituted furan compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. This approach serves as a valuable reference for researchers and drug development professionals in identifying and characterizing this molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **3,4-Dimethyl-2-pentylfuran** are numbered as illustrated in the following diagram.

Caption: Molecular structure and atom numbering of **3,4-Dimethyl-2-pentylfuran**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The predicted ¹H NMR chemical shifts for **3,4-Dimethyl-2-pentylfuran** are presented in the table below, based on the analysis of structurally similar furan derivatives.

Predicted ¹H NMR Data (in CDCl₃)

Atom Number	Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
5	H-5	6.8 - 7.2	s	-
8	-CH ₂ -	2.4 - 2.6	t	~7.5
9	-CH ₂ -	1.5 - 1.7	p	~7.5
10	-CH ₂ -	1.2 - 1.4	m	~7.5
11	-CH ₂ -	1.2 - 1.4	m	~7.5
6	-CH ₃	1.9 - 2.1	s	-
7	-CH ₃	1.8 - 2.0	s	-
12	-CH ₃	0.8 - 1.0	t	~7.2

Interpretation and Rationale:

- Furan Proton (H-5): The single proton on the furan ring at the C-5 position is expected to appear as a singlet in the aromatic region, predicted here to be between δ 6.8 and 7.2 ppm. In unsubstituted furan, the α -protons appear at \sim 7.4 ppm and the β -protons at \sim 6.3 ppm. The alkyl and methyl substituents on the furan ring will cause a slight upfield shift of the remaining furan proton.
- Pentyl Group Protons:
 - The methylene group attached directly to the furan ring (C-8) is deshielded by the aromatic ring and is expected to resonate as a triplet between δ 2.4 and 2.6 ppm, with coupling to the adjacent methylene group (C-9).
 - The subsequent methylene groups (C-9, C-10, C-11) of the pentyl chain will appear as multiplets in the typical aliphatic region (δ 1.2 - 1.7 ppm).
 - The terminal methyl group (C-12) of the pentyl chain will be the most shielded, appearing as a triplet around δ 0.8 - 1.0 ppm due to coupling with the adjacent methylene group (C-11).
- Methyl Group Protons (C-6 and C-7): The two methyl groups attached to the furan ring are not equivalent and are expected to appear as two distinct singlets in the region of δ 1.8 - 2.1 ppm. Their proximity to the aromatic ring causes them to be more deshielded than typical aliphatic methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within a molecule. The predicted chemical shifts for **3,4-Dimethyl-2-pentylfuran** are summarized below.

Predicted ¹³C NMR Data (in CDCl₃)

Atom Number	Carbon Type	Predicted Chemical Shift (δ , ppm)
2	C-furan	150 - 155
3	C-furan	115 - 120
4	C-furan	120 - 125
5	C-furan	135 - 140
6	-CH ₃	8 - 12
7	-CH ₃	9 - 13
8	-CH ₂ -	27 - 31
9	-CH ₂ -	30 - 34
10	-CH ₂ -	22 - 26
11	-CH ₂ -	21 - 25
12	-CH ₃	13 - 15

Interpretation and Rationale:

- Furan Carbons:** The four carbon atoms of the furan ring will appear in the downfield region of the spectrum. The C-2 carbon, being attached to the oxygen and the pentyl group, is expected to be the most deshielded (δ 150 - 155 ppm). The C-5 carbon, also adjacent to the oxygen, will also be significantly downfield (δ 135 - 140 ppm). The substituted C-3 and C-4 carbons will appear in the range of δ 115 - 125 ppm.
- Pentyl Group Carbons:** The carbons of the pentyl chain will resonate in the aliphatic region of the spectrum. The chemical shifts will decrease as the distance from the electron-withdrawing furan ring increases.
- Methyl Group Carbons:** The two methyl carbons attached to the furan ring (C-6 and C-7) will appear as distinct signals in the upfield region, predicted to be between δ 8 and 13 ppm. The terminal methyl carbon of the pentyl group (C-12) will also appear in this region, at approximately δ 13 - 15 ppm.

Mass Spectrometry (MS)

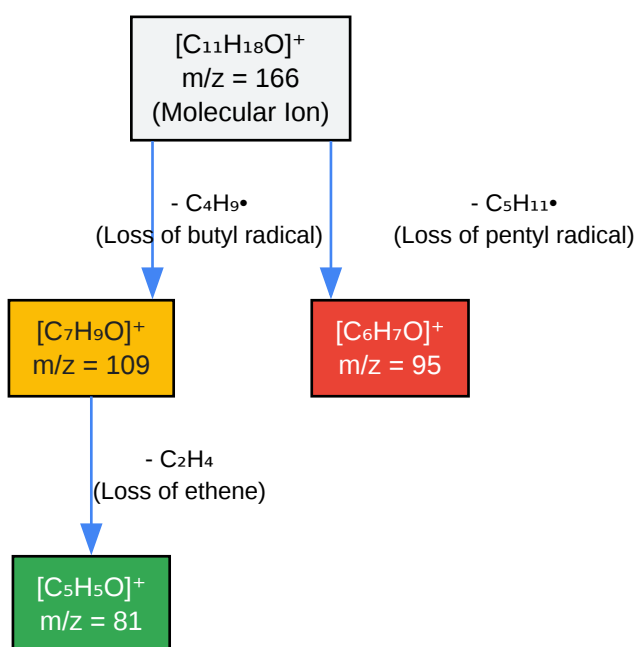
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **3,4-Dimethyl-2-pentylfuran** (Molecular Weight: 166.26 g/mol), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

m/z	Predicted Identity of Ion
166	[M] ⁺ (Molecular Ion)
109	[M - C ₄ H ₉] ⁺ (Loss of a butyl radical)
95	[M - C ₅ H ₁₁] ⁺ (Loss of a pentyl radical)
81	Furan ring fragment with methyl groups

Interpretation and Rationale:

The fragmentation of **3,4-Dimethyl-2-pentylfuran** is expected to be driven by the stability of the resulting carbocations and the presence of the furan ring.



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Caption: Predicted major fragmentation pathways for **3,4-Dimethyl-2-pentylfuran** in EI-MS.

- Molecular Ion ($[M]^+$): The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of the compound.
- Loss of a Butyl Radical (m/z 109): A significant fragment is predicted at m/z 109, resulting from the cleavage of the C4-C5 bond of the pentyl chain (loss of a butyl radical). This is a common fragmentation pathway for alkyl chains.
- Loss of the Pentyl Radical (m/z 95): Cleavage of the bond between the furan ring and the pentyl group would result in a fragment at m/z 95, corresponding to the 3,4-dimethylfuran radical cation.
- Furan Ring Fragmentation (m/z 81): Further fragmentation of the furan-containing ions can lead to smaller, stable ions. A peak at m/z 81 is plausible, corresponding to a furan ring fragment with one of the methyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption frequencies for **3,4-Dimethyl-2-pentylfuran** are listed below.

Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3150	Weak	=C-H stretch (furan ring)
2850 - 3000	Strong	C-H stretch (aliphatic CH ₂ , CH ₃)
~1580, ~1500	Medium	C=C stretch (furan ring)
~1465	Medium	CH ₂ scissoring
~1380	Medium	CH ₃ symmetric bend
1000 - 1250	Strong	C-O-C stretch (furan ring)
~750 - 850	Medium	=C-H out-of-plane bend (furan ring)

Interpretation and Rationale:

- =C-H Stretch: A weak absorption is expected above 3100 cm⁻¹ corresponding to the stretching vibration of the C-H bond on the furan ring.
- C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region will be due to the C-H stretching vibrations of the methyl and methylene groups of the pentyl and dimethyl substituents.
- C=C Stretch: The furan ring will exhibit characteristic C=C stretching vibrations, typically appearing as two bands around 1580 cm⁻¹ and 1500 cm⁻¹.
- C-H Bends: Aliphatic C-H bending vibrations for the CH₂ and CH₃ groups will be observed in the 1380-1465 cm⁻¹ region.
- C-O-C Stretch: A strong and characteristic absorption for the C-O-C stretching of the furan ether linkage is expected in the 1000-1250 cm⁻¹ region.
- =C-H Out-of-Plane Bend: The out-of-plane bending vibration of the furan C-H bond will likely appear in the 750-850 cm⁻¹ region.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3,4-Dimethyl-2-pentylfuran** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **3,4-Dimethyl-2-pentylfuran** in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- **Gas Chromatography:** Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range, typically from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3,4-Dimethyl-2-pentylfuran**. The presented ^1H NMR, ^{13}C NMR, MS, and IR data, derived from established spectroscopic principles and analysis of analogous compounds, offer a robust framework for the identification and structural verification of this molecule. While experimental validation is the ultimate standard, this guide serves as a valuable predictive tool for researchers in the fields of chemistry, drug development, and materials science.

References

As this guide is a predictive analysis based on general spectroscopic principles and data for analogous compounds, direct literature for the complete spectroscopic data of **3,4-Dimethyl-2-pentylfuran** is not cited. The following references provide foundational knowledge and data for substituted furans that informed the predictions within this guide.

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